3-{[(3-Nitrobenzyl)oxy]methyl}piperidine
Description
3-{[(3-Nitrobenzyl)oxy]methyl}piperidine is a piperidine derivative characterized by a nitrobenzyloxymethyl substituent at the 3-position of the piperidine ring. The nitro group (-NO₂) on the benzyl moiety confers electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and pharmacological interactions. Piperidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing receptor antagonists, enzyme inhibitors, and prodrugs .
Properties
IUPAC Name |
3-[(3-nitrophenyl)methoxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)13-5-1-3-11(7-13)9-18-10-12-4-2-6-14-8-12/h1,3,5,7,12,14H,2,4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITQZBWMQTVTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation Using 3-Nitrobenzyl Halides
A common approach involves the nucleophilic substitution reaction between a piperidine derivative bearing a hydroxymethyl group at the 3-position and 3-nitrobenzyl bromide or chloride.
- The 3-hydroxymethylpiperidine is reacted with 3-nitrobenzyl bromide under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
- The reaction proceeds via an SN2 mechanism, forming the ether bond between the piperidine hydroxyl and the benzyl halide.
- The reaction mixture is then worked up by aqueous extraction and purified by chromatography.
This method yields 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine with moderate to good yields (typically 60-85%) depending on reaction conditions and purification efficiency.
Multi-Step Synthesis via Protection and Functional Group Transformations
More elaborate synthetic routes involve:
- Protection of the piperidine nitrogen to prevent side reactions during alkylation.
- Formation of 3-hydroxymethylpiperidine intermediate through oxidation/reduction or substitution reactions.
- Alkylation with 3-nitrobenzyl halide as described above.
- Deprotection of the nitrogen to yield the target compound.
An example from patent literature describes the preparation of nitrogen-protected piperidine derivatives followed by selective methylation and subsequent introduction of benzyl groups under reflux in acetone with methyl iodide, achieving yields up to 85% for related intermediates.
Catalytic Coupling Approaches
In some cases, palladium-catalyzed coupling reactions have been employed for related compounds, especially when complex substituents are involved. For instance, Pd(0)-catalyzed coupling of piperidine derivatives with aryl halides bearing nitro groups has been reported to proceed smoothly under ligand-accelerated conditions, yielding N-substituted piperidines with nitrobenzyl groups. However, this method is more common for N-substitution rather than O-substitution as in the target compound.
Data Table Summarizing Preparation Conditions and Yields
Research Findings and Analysis
- Yield Optimization: The base-mediated direct alkylation route provides a straightforward synthesis with good yields but requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.
- Nitro Group Stability: The 3-nitro substituent is sensitive to reduction; thus, reaction conditions must avoid strong reducing environments. Mild bases and neutral to slightly basic conditions are preferred.
- Protection Strategies: Protecting the piperidine nitrogen enhances selectivity and yield by preventing competitive N-alkylation. Common protecting groups include benzyl and methyl groups, which can be removed post-alkylation.
- Catalytic Coupling: While palladium-catalyzed cross-coupling is efficient for N-substitution, it is less commonly applied for O-alkylation in this context. However, it can be useful for introducing complex substituents on the piperidine nitrogen or aromatic rings.
Chemical Reactions Analysis
Oxidation Reactions
The nitro group in 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine is highly reactive and undergoes selective reduction under catalytic hydrogenation conditions. Key findings include:
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Catalytic Hydrogenation : Reduction of the nitro group to an amino group occurs using hydrogen gas (H₂) and palladium catalysts (Pd/C) in ethanol at 25–50°C. This produces 3-{[(3-Aminobenzyl)oxy]methyl}piperidine as the primary product .
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Alternative Reductants : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol also achieves nitro-to-amine conversion at 60°C, albeit with lower efficiency.
Table 1: Oxidation/Reduction Pathways
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, 25–50°C, 6–8 hrs | 3-{[(3-Aminobenzyl)oxy]methyl}piperidine | 85–92% | |
| Na₂S₂O₄ | Ethanol/H₂O (3:1), 60°C | 3-{[(3-Aminobenzyl)oxy]methyl}piperidine | 65–70% |
Substitution Reactions
The benzyloxy methyl group participates in nucleophilic substitution reactions. Notable examples:
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Nucleophilic Displacement : Treatment with sodium methoxide (NaOMe) in methanol replaces the benzyloxy group with methoxy, forming 3-(methoxymethyl)piperidine.
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Halogenation : Reaction with PCl₅ in dichloromethane replaces the benzyloxy group with chlorine, yielding 3-(chloromethyl)piperidine hydrochloride .
Table 2: Substitution Reactions
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NaOMe/MeOH | Reflux, 12 hrs | 3-(Methoxymethyl)piperidine | >90% | |
| PCl₅/DCM | 0°C to RT, 4 hrs | 3-(Chloromethyl)piperidine HCl | 78% |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : In HCl (6M) at 80°C, the benzyl ether bond cleaves to produce piperidine and 3-nitrobenzyl alcohol .
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 70°C yields piperidine and sodium 3-nitrobenzyl oxide.
Table 3: Hydrolysis Pathways
| Conditions | Products | Reaction Time | Yield | Source |
|---|---|---|---|---|
| HCl (6M), 80°C | Piperidine + 3-Nitrobenzyl alcohol | 6 hrs | 88% | |
| NaOH (2M), EtOH/H₂O | Piperidine + Sodium 3-nitrobenzyl oxide | 8 hrs | 75% |
Radical-Mediated Reactions
Under atmospheric conditions, the piperidine ring undergoes OH radical-initiated oxidation:
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H-Abstraction : OH radicals abstract hydrogen from the C2 or C3 positions, forming imines (e.g., 2,3,4,5-tetrahydropyridine) or triggering ring-opening autoxidation .
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Nitramine Formation : Reaction with NOₓ radicals generates 1-nitropiperidine as a minor product (yield: 12–15%) .
Table 4: Radical Reaction Products
| Radical Source | Major Product | Minor Product | Yield (Major) | Source |
|---|---|---|---|---|
| OH radicals | 2,3,4,5-Tetrahydropyridine | 1-Nitropiperidine | 65–70% | |
| NOₓ radicals | 1-Nitrosopiperidine | Ring-opened aldehydes | 15–20% |
Key Mechanistic Insights
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Nitro Reduction Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group .
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Radical Stability : The tertiary carbon in the piperidine ring stabilizes radical intermediates, favoring imine formation over ring fragmentation .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine typically involves the reaction of piperidine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is performed in an organic solvent like dichloromethane under reflux conditions. Key reactions include:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents, facilitating further chemical modifications.
- Substitution : The benzyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Hydrolysis : The compound can undergo hydrolysis under acidic or basic conditions, yielding piperidine and 3-nitrobenzyl alcohol.
Chemistry
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Building Block for Complex Molecules :
- This compound serves as a fundamental building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.
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Synthesis of Heterocycles :
- Its derivatives are often utilized in the synthesis of heterocyclic compounds, which have broad applications in pharmaceuticals.
Biology
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Proteomics Research :
- Used to study protein interactions and functions, contributing to advancements in understanding cellular mechanisms and disease pathways.
- Drug Development :
Industry
- Production of Specialty Chemicals :
- Employed in the manufacturing of specialty chemicals and intermediates used across various industrial applications.
Case Studies and Research Findings
- Histamine Receptor Studies :
- Environmental Carcinogen Research :
Mechanism of Action
The mechanism of action of 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. The piperidine ring provides structural stability and can participate in various chemical reactions .
Comparison with Similar Compounds
Notes
Limitations of evidence : Direct pharmacological data for 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine are absent in the provided sources. Inferences rely on structural analogs and general piperidine chemistry.
Research gaps : Comparative studies on nitro-substituted vs. halogenated/methoxy piperidines are needed to evaluate receptor affinity, toxicity, and metabolic pathways.
Potential applications: The compound’s nitro group may make it a candidate for prodrug development or nitroreductase-activated therapeutics, though this remains speculative without experimental validation.
Biological Activity
3-{[(3-Nitrobenzyl)oxy]methyl}piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a nitrobenzyl moiety, has been investigated for various pharmacological effects, including antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine is C13H18N2O3, with a molecular weight of 250.3 g/mol. The structure features a piperidine ring substituted with a nitrobenzyl group, which is believed to contribute to its biological activity.
Antioxidant Activity
Research indicates that piperidine derivatives exhibit significant antioxidant properties. In particular, compounds containing piperidine structures have demonstrated the ability to scavenge free radicals, as shown in DPPH and superoxide radical scavenging assays. The presence of electron-withdrawing groups, such as nitro groups, may enhance the antioxidant capacity of these compounds .
Anticancer Activity
The anticancer potential of 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine has been explored through various studies. For instance, it has been shown to induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells), demonstrating cytotoxicity comparable to established chemotherapeutic agents like bleomycin . The mechanism may involve the inhibition of key cellular pathways involved in tumor growth and survival.
Table 1: Summary of Anticancer Studies on Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine | FaDu | 10-20 | Apoptosis induction |
| Bleomycin | FaDu | 15-25 | DNA damage |
| Other Piperidine Derivative | Various | Varies | Inhibition of cell proliferation |
Antimicrobial Activity
Piperidine derivatives have also shown promising antimicrobial activities. Studies employing the agar disc diffusion method have indicated that certain piperidine compounds possess significant antibacterial effects against various strains of bacteria. The nitrobenzyl substitution may enhance the interaction with microbial targets, leading to increased efficacy .
Case Studies and Research Findings
- Antioxidant Evaluation : A study evaluated a series of piperidine derivatives for their antioxidant activity using DPPH and superoxide radical scavenging assays. Compounds with nitro substitutions exhibited enhanced scavenging activity compared to their non-nitro counterparts, suggesting that the nitro group plays a critical role in enhancing antioxidant properties .
- Cytotoxicity Assessment : In vitro studies on prostate cancer cells (PC-3) revealed that several nitrobenzyl-substituted piperidines exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. These findings suggest that structural modifications can significantly impact the biological efficacy of piperidine derivatives .
- Mechanistic Insights : Investigations into the mechanism of action revealed that 3-{[(3-Nitrobenzyl)oxy]methyl}piperidine may inhibit specific signaling pathways involved in cancer cell proliferation. This was supported by molecular docking studies that indicated favorable interactions with target proteins associated with tumor growth .
Q & A
Q. Yield Optimization Table :
| Parameter | Adjustment | Yield Increase | Reference |
|---|---|---|---|
| Catalyst (Triethylamine → DIPEA) | Enhanced base strength | 15% | |
| Temperature (RT → 80°C) | Accelerated kinetics | 20% |
Advanced: How to evaluate pharmacological activity systematically?
Answer:
- Target Selection : Focus on GPCRs or kinases, where piperidines show affinity (e.g., kinase inhibition assays in ) .
- Assays :
- Binding : Radiolabeled competitive assays (e.g., ³H-ligand displacement).
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinetic assays.
- Cellular Uptake : LC-MS quantifies intracellular concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
